2-Ethyl-N-methylbenzamide
Description
Broader Context of N-Substituted Benzamide (B126) Derivatives in Organic Chemistry
N-substituted benzamide derivatives represent a significant class of compounds in organic chemistry, primarily due to their prevalence in biologically active molecules. The amide functional group is a cornerstone in the structure of many pharmaceuticals, contributing to their stability and ability to engage in specific biological interactions. nanobioletters.com Researchers have extensively synthesized and studied these derivatives for a wide array of pharmacological applications. nanobioletters.com Their activities span from antitumor and antimicrobial to analgesic and anti-inflammatory properties. nanobioletters.comnih.gov The versatility of the benzamide scaffold allows for structural modifications to fine-tune biological activity, making it a privileged structure in medicinal chemistry and drug discovery. nih.gov The synthesis of these derivatives is a fundamental topic in organic chemistry, with numerous methods developed for their preparation, ranging from classical amidation reactions to more advanced catalytic approaches. researchgate.netresearchgate.net
Significance of 2-Ethyl-N-methylbenzamide in Current Chemical Research Landscape
Within the vast family of benzamides, this compound has emerged as a compound of interest in specific, modern research contexts. Its significance is not as a widely used end-product but rather as a key molecule in the development and validation of novel synthetic methodologies. Notably, it has been synthesized as a target product in sophisticated transition-metal-catalyzed reactions. For instance, its formation has been reported via an efficient nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates. researchgate.net This highlights its role as a benchmark for testing the efficacy and scope of new C-C bond-forming reactions. Furthermore, this compound has been identified in patent literature as a potential intermediate or a compound within libraries screened for therapeutic applications, such as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. google.comgoogleapis.comgoogle.com
Overview of Academic Research Trajectories for this compound
Academic research involving this compound primarily follows two main trajectories:
Synthetic Method Development: A significant portion of the research focuses on using the synthesis of this compound to demonstrate the utility of new chemical transformations. For example, studies have detailed its preparation from N-methyl benzotriazinone and ethyl tosylate, achieving high yields under optimized, nickel-catalyzed conditions. mdpi.com These studies explore reaction mechanisms, catalyst efficiency, and substrate scope, with this compound serving as a concrete example of a successful synthesis of an ortho-alkylated secondary benzamide. researchgate.netnih.gov
Medicinal Chemistry and Drug Discovery: The compound appears in patent applications related to the discovery of new therapeutic agents. google.comgoogle.com In this context, it is often part of a larger library of structurally related molecules designed and synthesized to interact with specific biological targets. Its inclusion in these studies suggests that its particular substitution pattern is relevant for exploring the structure-activity relationships (SAR) of potential drug candidates. googleapis.com
Scope and Objectives of a Comprehensive Academic Inquiry into this compound
A comprehensive academic inquiry into this compound would aim to build a complete profile of the compound beyond its current role as a synthetic target. The primary objectives of such an investigation would include:
Optimization and Expansion of Synthetic Routes: Systematically evaluating and optimizing existing synthesis methods and exploring new, more sustainable, or scalable routes for its preparation.
Full Physicochemical Characterization: Thoroughly documenting all its physical and chemical properties, including crystallographic data, spectroscopic signatures beyond standard NMR, and thermal stability.
Exploration of Chemical Reactivity: Investigating the reactivity of the molecule, particularly at the ethyl and N-methyl groups, to understand its potential as a building block for more complex molecules.
Systematic Biological Screening: Moving beyond its incidental inclusion in patent libraries to perform a broad, systematic screening of its biological activity against a diverse range of targets to uncover any potential therapeutic applications.
This focused inquiry would transition the compound from being primarily an example in synthetic papers to a fully characterized chemical entity with a well-understood profile of properties and potential applications.
Research Findings and Data
Detailed research has provided specific data on the physical and spectroscopic properties of this compound.
Physical Properties This table summarizes the observed physical properties of the compound.
| Property | Value | Source(s) |
| Appearance | White Solid | mdpi.com, nih.gov |
| Melting Point | 92–93 °C | mdpi.com, nih.gov |
Spectroscopic Data The following table contains nuclear magnetic resonance (NMR) data as reported in the literature for the characterization of this compound, recorded in Chloroform-d (CDCl3). mdpi.com
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H NMR | 7.34–7.23 | (m, 3H) |
| ¹H NMR | 7.18–7.15 | (t, J = 7.2 Hz, 1H) |
| ¹H NMR | 5.96 | (s, 1H) |
| ¹H NMR | 2.94 | (d, J = 4.8 Hz, 3H) |
| ¹H NMR | 2.77 | (q, J = 7.6 Hz, 2H) |
| ¹H NMR | 1.21 | (t, J = 7.6 Hz, 3H) |
| ¹³C NMR | 171.1 | Carbonyl Carbon |
| ¹³C NMR | 142.1 | Aromatic Carbon |
| ¹³C NMR | 136.3 | Aromatic Carbon |
| ¹³C NMR | 129.7 | Aromatic Carbon |
| ¹³C NMR | 129.2 | Aromatic Carbon |
| ¹³C NMR | 126.7 | Aromatic Carbon |
| ¹³C NMR | 125.6 | Aromatic Carbon |
| ¹³C NMR | 26.4 | Methyl Carbon (from N-methyl) |
| ¹³C NMR | 26.3 | Methylene (B1212753) Carbon (from ethyl) |
| ¹³C NMR | 15.7 | Methyl Carbon (from ethyl) |
Structure
3D Structure
Properties
CAS No. |
634924-12-2 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
WLZGIDWQSBLOAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethyl N Methylbenzamide
Chemo- and Regioselective Synthesis of 2-Ethyl-N-methylbenzamide
Achieving chemo- and regioselectivity is crucial in the synthesis of specifically substituted benzamides like this compound. This ensures that the ethyl and N-methyl groups are introduced at the desired positions of the benzamide (B126) scaffold without reacting with other functional groups present in the molecule.
Direct amide formation, or amidation, is a fundamental method for synthesizing amides. numberanalytics.com This typically involves the reaction of a carboxylic acid or its derivative with an amine. numberanalytics.com
One common approach is the reaction of 2-ethylbenzoic acid with methylamine (B109427). To facilitate this reaction, coupling agents are often employed to activate the carboxylic acid. numberanalytics.com Examples of such coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). numberanalytics.com The mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine to form the amide bond. numberanalytics.com
Another direct method is the reaction of an acid chloride, such as 2-ethylbenzoyl chloride, with methylamine. numberanalytics.com This reaction is typically rapid and efficient. The acyl chloride is prepared from the corresponding carboxylic acid using a reagent like thionyl chloride or oxalyl chloride. walisongo.ac.idunito.it The subsequent reaction with methylamine proceeds readily to yield this compound.
A similar strategy involves the use of an acid anhydride (B1165640). While less common for simple benzamides, this method involves reacting an anhydride with an amine to form the amide. numberanalytics.com
A specific example of a direct, one-pot synthesis involves the use of the coupling reagent COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). This reagent has been successfully used in the synthesis of N,N-diethyl-3-methylbenzamide (DEET) from m-toluic acid and diethylamine, a process that could be adapted for this compound. walisongo.ac.idacs.org
| Reactants | Reagents | Product | Reference |
| 2-ethylbenzoic acid, methylamine | DCC or EDC | This compound | numberanalytics.com |
| 2-ethylbenzoyl chloride, methylamine | - | This compound | numberanalytics.com |
| m-Toluic acid, diethylamine | COMU, DMF | N,N-Diethyl-3-methylbenzamide (DEET) | walisongo.ac.idacs.org |
Catalysts play a significant role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of this compound synthesis, various catalytic systems have been explored.
A notable example is the iodide/nickel co-catalyzed manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with alkyl sulfonates. nih.gov In this method, N-methylbenzotriazinone reacts with ethyl tosylate in the presence of a NiCl2(bpy) catalyst, TBAI as a co-catalyst, and manganese powder. nih.gov This reaction proceeds smoothly to afford this compound in high yields. nih.govmdpi.com The loading of the nickel catalyst can be as low as 5 mol% without significantly compromising the yield. nih.gov
Another catalytic approach involves the N-methylation of amides using methanol (B129727) in the presence of a cobalt catalyst. escholarship.org While not a direct synthesis of the entire this compound molecule, this method is relevant for the N-methylation step. The reaction uses an in-situ generated cobalt catalyst from Co(acac)2 and a phosphine (B1218219) ligand, with methanol serving as both the solvent and the methylating agent. escholarship.org
The following table summarizes key findings from a study on the nickel-catalyzed synthesis of this compound: nih.gov
| Catalyst System | Co-catalyst | Temperature (°C) | Yield of this compound (%) |
| 10 mol% NiCl2(bpy) | 10 mol% TBAI | 80 | 86 |
| 5 mol% NiCl2(bpy) | 10 mol% TBAI | 80 | 86 (slower reaction) |
| 10 mol% NiCl2(bpy) | 3 mol% TBAI | 60-80 | Smooth reaction |
Modern synthetic chemistry has seen the development of novel coupling reactions that provide efficient pathways to complex molecules. For the synthesis of this compound and its analogues, several innovative coupling strategies have been reported.
One such method is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with arylglyoxylic acids. acs.org Although this specific reaction leads to a different product, the underlying principle of C-H activation and coupling is relevant to the construction of substituted benzamides.
A significant advancement is the iodide/nickel co-catalyzed manganese-mediated denitrogenative cross-electrophile coupling reaction mentioned previously. nih.govmdpi.com This reaction is a powerful tool for constructing the 2-alkyl-N-alkylbenzamide scaffold. The reaction demonstrates good functional group tolerance and can be performed on a gram scale. nih.govmdpi.com For instance, the reaction of 3,8-dimethylbenzotriazinone with ethyl tosylate on a 10 mmol scale afforded 2-ethyl-N,3-dimethylbenzamide in 84% yield. nih.govmdpi.com
Another relevant area of research is the development of coupling reactions that form the amide bond itself under mild conditions. For example, the use of COMU as a coupling reagent in a one-pot synthesis of DEET highlights the potential for new reagents to simplify and improve amide synthesis. walisongo.ac.idacs.org This method avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. walisongo.ac.id
| Coupling Reaction | Catalysts/Reagents | Key Features | Reference |
| Denitrogenative Cross-Electrophile Coupling | NiCl2(bpy), TBAI, Mn | High yields, good functional group tolerance, gram-scale synthesis possible. | nih.govmdpi.com |
| One-pot Amide Coupling | COMU, DMF | Operationally simple, avoids hazardous reagents like thionyl chloride. | walisongo.ac.idacs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. walisongo.ac.id These principles are increasingly being applied to the synthesis of amides, including this compound and its analogues.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing solvent-free reactions or using environmentally benign solvents like water.
Solvent-free or "neat" reactions can be highly efficient. escholarship.orgresearchgate.net For example, a BF3·OEt2-mediated transamidation of primary amides with amines has been successfully carried out under solvent-free conditions at 100 °C. rsc.org This method provides a direct way to form N-substituted amides without the need for a solvent. Microwave-assisted solvent-free synthesis has also emerged as a powerful technique for the rapid and efficient synthesis of various organic compounds, including amide analogues. tandfonline.com
The use of aqueous media for organic reactions is another significant area of green chemistry. escholarship.orgresearchgate.net The development of surfactants like TPGS-750-M has enabled amide bond formation in water. escholarship.orgresearchgate.netrsc.org For instance, the formation of a 2-pyridylthioester from a carboxylic acid can be performed in an aqueous micellar medium, followed by reaction with an amine to form the amide. escholarship.orgresearchgate.netrsc.org While challenges like competitive hydrolysis exist, this approach offers a greener alternative to traditional organic solvents. escholarship.orgresearchgate.netrsc.org
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Solvent-Free Synthesis | Reduced waste, often faster reaction times. | BF3·OEt2-mediated transamidation of primary amides. | rsc.org |
| Aqueous Medium Synthesis | Use of an environmentally benign solvent. | Amide bond formation in a 2 wt % TPGS-750-M/H2O medium. | escholarship.orgresearchgate.netrsc.org |
| Microwave-Assisted Solvent-Free Synthesis | Rapid, efficient, reduced energy consumption. | Synthesis of 2-amino-4-arylthiazole derivatives. | tandfonline.com |
Sustainable catalysis focuses on the use of catalysts that are efficient, recyclable, and derived from abundant, non-toxic materials. This is a crucial component of green chemistry.
In the context of benzamide synthesis, ruthenium-catalyzed C-H activation in polyethylene (B3416737) glycol (PEG-400) as a reusable solvent system represents a sustainable approach. rsc.org For example, the annulation of N-methoxybenzamides with alkynes has been achieved using a Ru(II) catalyst in PEG-400, which can be recycled and reused over several reaction cycles with minimal loss of catalytic activity. rsc.org
Copper-catalyzed reactions also offer a more sustainable alternative to those using precious metals like palladium or rhodium. Copper(I) iodide (CuI) has been used as a catalyst for C-H activation in PEG, demonstrating the potential for using more abundant and less expensive metals in catalysis. rsc.org
The development of recyclable catalytic systems is a key goal. For instance, a homogeneous reusable Ru(II)/PEG-400 catalytic system has been developed for the synthesis of isoquinoline (B145761) derivatives. rsc.org The catalyst can be reused for multiple runs without a significant decrease in product yield. rsc.org
The following table highlights some green metrics used to assess the environmental impact of chemical reactions: walisongo.ac.id
| Green Metric | Description | Ideal Value |
| Atom Economy | The proportion of reactant atoms that are incorporated into the desired product. | 100% |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | 100% |
| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents) divided by the mass of the product. | 1 |
| EcoScale | A semi-quantitative tool to evaluate the "greenness" of a reaction based on various parameters. | Higher is better |
Derivatization Strategies for this compound
The chemical landscape of this compound allows for a variety of derivatization approaches. These strategies can be broadly categorized by the region of the molecule being modified: the aromatic system, the aliphatic side chains, or the amide bond itself as a platform for constructing larger, more intricate structures.
The benzamide aromatic ring can be functionalized through several key methodologies, primarily electrophilic aromatic substitution and directed ortho-metalation. The interplay between the electron-donating, ortho-, para-directing ethyl group and the deactivating, ortho-directing N-methylamido group governs the regioselectivity of these transformations.
Directed C-H Functionalization: The amide group is a powerful directing group for ortho-C-H activation. Metalation of N-methylbenzamide using organolithium reagents, such as n-butyllithium, preferentially occurs at the ortho position due to chelation with the amide oxygen. acs.org This ortho-lithiated intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity. Modern transition-metal-catalyzed reactions offer alternative pathways. For instance, iridium-based supramolecular catalysts have been shown to effectively direct the ortho-C-H borylation of secondary aromatic amides like N-methylbenzamide. uva.nl The resulting boronic esters are versatile intermediates for subsequent cross-coupling reactions.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can also be employed. The regiochemical outcome is determined by the combined directing effects of the existing substituents. The ethyl group strongly activates the positions ortho and para to it, while the N-methylamido group directs incoming electrophiles to its ortho position. This can lead to a mixture of products, requiring careful optimization of reaction conditions to achieve selectivity.
Table 1: Potential Aromatic Ring Functionalization Reactions
| Reaction Type | Reagents and Conditions | Potential Product(s) |
|---|
Functionalization of the aliphatic side chains provides an alternative route to novel derivatives, targeting either the benzylic position of the ethyl group or the N-methyl group.
Modification of the Ethyl Group: The methylene (B1212753) (-CH₂) position of the ethyl group is benzylic and thus susceptible to radical and oxidative transformations. Free-radical halogenation, often using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen at this position. Subsequent nucleophilic substitution or elimination reactions can then be used to install a variety of other functional groups. Oxidation of the benzylic position can also be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants, potentially leading to the corresponding ketone or, under harsher conditions, cleavage to a carboxylic acid.
Modification of the N-Methyl Group: The N-methyl group can be targeted for modification, although this is often more challenging. N-demethylation reactions can be performed to yield the corresponding secondary amide, N-ethylbenzamide, which can then be re-alkylated with different groups. Furthermore, recent advances in C-H activation could potentially allow for direct functionalization of the N-methyl group, though this remains a less explored area for this specific substrate.
Table 2: Potential Side-Chain Modification Reactions
| Moiety Targeted | Reaction Type | Reagents and Conditions | Potential Product |
|---|---|---|---|
| Ethyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 2-(1-Bromoethyl)-N-methylbenzamide |
| Ethyl Group | Benzylic Oxidation | KMnO₄, heat | 2-Acetyl-N-methylbenzamide |
| N-Methyl Group | N-Demethylation | Various methods (e.g., using strong acids or specific reagents) | 2-Ethylbenzamide |
The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems.
Cross-Coupling Reactions: Aryl halides or boronic esters, prepared as described in section 2.3.1, are excellent substrates for transition-metal-catalyzed cross-coupling reactions. For example, a 6-bromo-2-ethyl-N-methylbenzamide derivative could undergo Suzuki coupling with an arylboronic acid to form a biaryl structure, Heck coupling with an alkene to introduce a vinyl group, or Buchwald-Hartwig amination to add a new nitrogen-based substituent. These reactions dramatically increase molecular complexity.
Cyclization Reactions: Intramolecular reactions of suitably functionalized derivatives can lead to the formation of new ring systems. For example, an ortho-lithiated species can react with a tethered electrophile to induce cyclization. Analogous strategies have been widely used in the synthesis of complex molecules. For instance, the radical cyclization of N-arylacrylamides is a powerful method for constructing oxindole (B195798) scaffolds, demonstrating how an amide-containing aromatic core can be elaborated into a heterocyclic system. beilstein-journals.orgnih.gov Similarly, a derivative of this compound functionalized at the benzylic position could potentially undergo intramolecular cyclization to form isoindolinone-type structures. The synthesis of complex heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, has been demonstrated starting from benzamide derivatives, highlighting the utility of the amide core in building diverse chemical entities. researchgate.net
Table 3: Examples of Building Complex Architectures
| Starting Derivative | Reaction Type | Reagents and Conditions | Resulting Architecture |
|---|---|---|---|
| 2-Ethyl-6-iodo-N-methylbenzamide | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl-substituted benzamide |
| 2-Ethyl-6-iodo-N-methylbenzamide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkyne-substituted benzamide |
| ortho-Lithiated intermediate | Reaction with Diketone | 1,2-Diketone, then workup | N-methylisoquinolin-1-one derivative acs.org |
Theoretical and Computational Investigations of 2 Ethyl N Methylbenzamide
Molecular Dynamics Simulations and Intermolecular Interactions of 2-Ethyl-N-methylbenzamide
Hydrogen Bonding Networks Involving this compound
Hydrogen bonds are significant directional interactions that can influence the conformation and aggregation state of benzamide (B126) derivatives. In this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).
Theoretical studies would typically employ methods like Density Functional Theory (DFT) to model the formation of hydrogen-bonded dimers or larger clusters. These calculations could predict the geometric parameters of the hydrogen bonds, such as the distance between the donor and acceptor atoms and the bond angle. The strength of these interactions is often quantified by calculating the interaction energy, corrected for basis set superposition error (BSSE).
For instance, in the solid state, it would be expected that intermolecular N-H···O=C hydrogen bonds would be a dominant feature, leading to the formation of chains or more complex networks. Computational models could explore the relative stability of different possible hydrogen-bonding motifs.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimers
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···O=C | Data not available | Data not available | Data not available |
| C-H···O=C | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. Data is not available from current searches.
π-Stacking and Other Non-Covalent Interactions of this compound
The aromatic phenyl ring in this compound is capable of engaging in π-stacking interactions. These interactions, arising from the alignment of π-orbitals of adjacent aromatic rings, are crucial for the stability of crystal structures and molecular recognition processes.
Computational analyses would investigate the geometry and energy of π-stacked dimers. Different arrangements, such as parallel-displaced or T-shaped (π-π) configurations, would be modeled to determine the most stable conformation. The inter-centroid distance between the aromatic rings and the displacement angle are key parameters used to characterize these interactions.
Table 2: Hypothetical π-Stacking Interaction Parameters for this compound Dimers
| Stacking Geometry | Inter-centroid Distance (Å) | Displacement Angle (°) | Stabilization Energy (kcal/mol) |
| Parallel-displaced | Data not available | Data not available | Data not available |
| T-shaped | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. Data is not available from current searches.
Reactivity Profiles and Advanced Reaction Pathways of 2 Ethyl N Methylbenzamide
Electrophilic Aromatic Substitution Reactions of 2-Ethyl-N-methylbenzamide
The benzamide (B126) moiety in this compound contains two key substituents on the aromatic ring: an ethyl group and an N-methylamido group. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the electronic effects of these groups. The ethyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. The N-methylamido group is also an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the benzene (B151609) ring through resonance. However, the carbonyl group attached to the nitrogen is electron-withdrawing, which can moderate the activating effect. In the case of N-methylbenzamide, the N-methylcarbamoyl group is considered a meta-director under strongly acidic conditions, as the oxygen of the carbonyl group can be protonated, increasing its electron-withdrawing effect. chegg.com
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. For this compound, the directing effects of the ethyl and N-methylamido groups would determine the position of the incoming nitro group. Given the steric hindrance at the positions ortho to the ethyl and amido groups (positions 3 and 6), substitution at the para position relative to the more activating group would be favored. In the nitration of N-methylbenzamide, a mixture of ortho, meta, and para isomers is typically formed, with the relative ratios depending on the reaction conditions. chegg.com For this compound, the major product would likely be 2-Ethyl-N-methyl-5-nitrobenzamide, with the nitro group positioned para to the ethyl group and meta to the amide group.
Halogenation: Halogenation of this compound with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst would also be directed by the existing substituents. Direct bromination of N-methylbenzamide has been shown to be challenging in terms of regioselectivity, often leading to a mixture of products. For this compound, the combined directing effects would likely lead to halogenation at the position para to the ethyl group.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-N-methyl-5-nitrobenzamide |
| Bromination | Br₂, FeBr₃ | 5-Bromo-2-ethyl-N-methylbenzamide |
Nucleophilic Reactions at the Amide Carbonyl of this compound
The amide carbonyl group in this compound is a key site for nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic properties of the attached nitrogen and the aromatic ring.
Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. acs.orgcymitquimica.com The alkaline hydrolysis of N-methylbenzamide has been studied, and it proceeds through a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. acs.org This intermediate then collapses to form the carboxylate and methylamine (B109427). The hydrolysis of this compound would follow a similar mechanism. The rate of hydrolysis can be influenced by the steric hindrance provided by the ortho-ethyl group.
Reduction: Amides are typically reduced to amines by strong reducing agents like lithium aluminum hydride (LiAlH₄). uomustansiriyah.edu.iqs3waas.gov.in The reduction of this compound with LiAlH₄ would yield 2-ethyl-N-methylbenzylamine. The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.
Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon of amides. The reaction of N,N-disubstituted amides with organometallic reagents can lead to the formation of ketones after acidic workup. The reaction of ortho-lithiated N-methylbenzamide with various electrophiles has been reported to yield ortho-substituted derivatives. acs.org
Table 2: Products of Nucleophilic Reactions at the Amide Carbonyl of this compound
| Reaction | Reagent | Product |
| Basic Hydrolysis | NaOH, H₂O | 2-Ethylbenzoic acid and Methylamine |
| Reduction | LiAlH₄ | 2-Ethyl-N-methylbenzylamine |
| Reaction with Grignard Reagent | 1. CH₃MgBr, 2. H₃O⁺ | 1-(2-Ethylphenyl)ethan-1-one |
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either through activation of the C-H bonds on the aromatic ring or by using a halogenated derivative.
Nickel-Catalyzed Cross-Electrophile Coupling: The synthesis of this compound has been achieved through an iodide/nickel co-catalyzed manganese-mediated denitrogenative cross-electrophile coupling of benzotriazinones with alkyl sulfonates. mdpi.com In this reaction, a benzotriazinone precursor reacts with an ethyl sulfonate in the presence of a nickel catalyst to yield this compound with high efficiency. mdpi.com This methodology allows for the formation of ortho-alkylated benzamides.
Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings: While direct C-H activation is possible, cross-coupling reactions more commonly involve an aryl halide or triflate. For instance, a brominated derivative of this compound could undergo Suzuki-Miyaura coupling with a boronic acid to form a biaryl compound, or a Buchwald-Hartwig amination with an amine. lookchemmall.com These reactions are typically catalyzed by palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. lookchemmall.com
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of this compound Derivatives
| Reaction Type | Catalytic System | Reactants | Product |
| Cross-Electrophile Coupling | NiCl₂(DME)/bpy, Mn, TBAI | 3-Methylbenzotriazinone, Ethyl Tosylate | This compound |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | 5-Bromo-2-ethyl-N-methylbenzamide, Phenylboronic acid | 2-Ethyl-N-methyl-[1,1'-biphenyl]-4-carboxamide |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos | 5-Bromo-2-ethyl-N-methylbenzamide, Aniline | 5-(Phenylamino)-2-ethyl-N-methylbenzamide |
Photochemical and Electrochemical Transformations of this compound
Photochemical and electrochemical methods offer unique pathways for the transformation of organic molecules by accessing high-energy intermediates under mild conditions.
Photochemical Reactions: The photochemical behavior of benzamides can involve various transformations. For instance, the photoarylation of hydroxyaryls has been studied using 2-iodo-N-methylbenzamide as a substrate. researchgate.net This suggests that halogenated derivatives of this compound could undergo similar photoinduced C-C bond-forming reactions. Furthermore, photochemical reactions involving hydrogen atom transfer (HAT) are known for amides, which can lead to the formation of radical intermediates and subsequent cyclization or other transformations. researchgate.net
Electrochemical Transformations: Electrochemical methods provide a powerful and environmentally friendly alternative for organic synthesis. The electrochemical oxidation of N-alkylbenzamides can lead to the formation of N-acyloxy amidyl radicals, which can then undergo further reactions. beilstein-journals.org For example, the electrochemical aerobic oxidation and cyclization of 2-alkylbenzamides have been shown to produce 3-hydroxyisoindolinones. acs.org Electrochemical methods have also been employed for the cyclization of N-allylamides to form trifluoromethyl-containing oxazolines and benzoxazines. nih.gov These advanced methods highlight the potential for complex molecular construction starting from benzamide scaffolds.
Table 4: Advanced Transformations of this compound Analogues
| Transformation Type | Method | Reactant | Product |
| Photochemical Arylation | Photoinduced reaction | 2-Iodo-N-methylbenzamide, 2-Naphthol | Biaryl product |
| Electrochemical Cyclization | Anodic oxidation | This compound | 3-Hydroxy-2-methylisoindolin-1-one |
| Electrochemical Trifluoromethylation/Cyclization | Anodic oxidation | N-allyl-N-methylbenzamide, CF₃SO₂Na | Trifluoromethylated oxazoline |
Ring-Opening and Cyclization Reactions of this compound Analogues
The structural framework of this compound and its analogues can undergo various ring-forming and ring-breaking reactions, leading to diverse heterocyclic structures.
Ring-Opening Reactions: Ring-opening reactions of heterocyclic compounds can be a route to substituted benzamides. For example, the ring-opening of oxazolones with primary aryl amines has been studied to produce new benzamide derivatives. researchgate.net Similarly, the opening of benzoxazinone (B8607429) intermediates, which can form from N-acylated o-aminobenzoic acids, can be facilitated by organocatalysts to yield o-(substituted amido)benzamides. buchler-gmbh.com
Cyclization Reactions: Derivatives of this compound can undergo intramolecular cyclization to form various heterocyclic systems. For instance, N-allylbenzamide derivatives can undergo radical alkylarylation reactions, involving a sequence of alkylation and intramolecular cyclization, to construct dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgbeilstein-journals.org The electrochemical synthesis of quinazolinones from 2-amino-N-alkylbenzamides and α-oxocarboxylic acids has also been reported, which involves a cyclization step. nih.gov Furthermore, a quinine (B1679958) derivative has been used to catalyze the cyclization of a complex benzamide derivative to form optically enriched isoxazolines. buchler-gmbh.com
Table 5: Ring-Opening and Cyclization Reactions of Benzamide Analogues
| Reaction Type | Reactant | Reagents/Conditions | Product |
| Ring-Opening | 5-Oxazolone derivative, Aniline | Heat | Di-substituted benzamide |
| Cyclization | N-allyl-N-methylbenzamide, Cyclohexane | DTBP, 120 °C | 4-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one |
| Electrochemical Cyclization | 2-Amino-N-methylbenzamide, Glyoxylic acid | Anodic oxidation, NH₄I | 3-Methylquinazolin-4(3H)-one |
Applications of 2 Ethyl N Methylbenzamide in Advanced Materials and Catalysis
2-Ethyl-N-methylbenzamide as a Building Block in Polymer Science and Engineering
Theoretically, the amide and aromatic functionalities of this compound could be modified to create polymerizable derivatives. However, dedicated studies on such polymers and their material properties have not been identified in a review of current research.
Role of this compound in Supramolecular Chemistry and Crystal Engineering
The field of crystal engineering relies on understanding and utilizing non-covalent interactions to design and assemble molecules into predictable crystalline architectures. acs.org Molecules containing amide groups, like this compound, are of interest due to their capacity for forming strong and directional hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions, along with π–π stacking involving the aromatic ring, are fundamental tools in supramolecular assembly. acs.orgsemanticscholar.org
While specific and detailed crystallographic studies for this compound are not widely published, its physical properties suggest a crystalline solid nature. Research has reported it as a white solid with a distinct melting point, which is characteristic of a well-ordered crystal lattice. mdpi.com
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical State | White Solid | mdpi.com |
| Melting Point | 92–93 °C | mdpi.com |
| Molecular Formula | C₁₀H₁₃NO | mdpi.comnist.gov |
| Molecular Weight | 163.22 g/mol | nih.gov |
The specific arrangement of this compound molecules in the solid state would be dictated by the interplay of hydrogen bonding, π–π stacking, and steric effects from the ortho-ethyl group. This substituent may influence the planarity of the molecule and affect how molecules pack together, potentially leading to unique supramolecular motifs compared to its isomers or non-ethylated analogs. However, without dedicated X-ray diffraction studies, its crystal packing remains a subject for future investigation.
This compound in Organocatalysis and Ligand Design for Metal Catalysis
The primary role of this compound in catalysis appears in the context of its synthesis via metal-catalyzed reactions, which sheds light on its behavior within catalytic systems. A notable study reports the synthesis of this compound through a nickel-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling. mdpi.com In this process, a benzotriazinone derivative is coupled with an ethyl sulfonate to form the target ortho-alkylated secondary benzamide (B126). mdpi.com
The reaction demonstrates high efficiency and yield under specific conditions, highlighting the compatibility of the benzamide functional group with transition metal catalytic cycles. The amide itself can act as a directing group in C-H activation reactions, although in this specific synthesis, it is the product of a directed C-H functionalization. mdpi.com Research has shown that the choice of ligand, such as 2,2'-bipyridine (B1663995) (bpy), is crucial for the efficiency of the nickel catalyst. mdpi.com
The yield of this compound was found to be sensitive to reaction parameters, particularly temperature, as detailed in the following table based on research findings. mdpi.com
Table 2: Synthesis Yield of this compound (3ab) under Different Catalytic Conditions
| Entry | Reactant | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | EtOMs | 60 | 65 |
| 2 | EtOMs | 80 | 90 |
Data sourced from a study on Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling. mdpi.com The reaction was conducted using NiCl₂(DME) as the catalyst and bpy as the ligand.
While there is no evidence of this compound being used as an organocatalyst itself, its successful synthesis in high yield within a complex catalytic system underscores its stability and relevance in the design of novel synthetic routes mediated by transition metals.
Potential Utility of this compound in Chemical Sensors and Reagents
The direct application of this compound in the development of chemical sensors or as a specialized analytical reagent is not well-documented in scientific literature. However, the benzamide scaffold is a component in various functional molecules, and related derivatives have been explored for such purposes. For instance, other substituted benzamides have been investigated for their potential in creating sensors designed to detect specific chemicals or for their antimicrobial properties, which can be leveraged in diagnostic tools.
The functional groups within this compound—the amide linker, the aromatic ring, and the N-alkyl groups—offer sites for potential interaction with analytes through hydrogen bonding or hydrophobic interactions. In theory, the molecule could be integrated into larger systems, such as polymers or surfaces, to create a sensory material. Its reactivity also allows it to serve as a building block for more complex indicator molecules or reagents. cymitquimica.com Nevertheless, specific research validating its utility as a primary component in a chemical sensor or as a standalone analytical reagent is currently lacking.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethyl N Methylbenzamide
High-Resolution Spectroscopic Fingerprinting of 2-Ethyl-N-methylbenzamide
High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide a unique "fingerprint" based on the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-7.4 ppm). The protons of the N-ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) group, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The amide N-methyl protons would likely appear as a singlet, although restricted rotation around the amide C-N bond at room temperature could potentially lead to signal broadening or the appearance of rotamers. niscpr.res.in The aromatic methyl group protons would also produce a distinct singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with a signal for each unique carbon atom. nih.gov The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 170 ppm. The aromatic carbons would generate signals between δ 125-140 ppm. The carbons of the ethyl and methyl substituents would appear in the upfield region of the spectrum. While a specific, publicly available peak list for this compound is not readily found, data for the related compound N,N-Diethyl-2-methyl-benzamide shows characteristic peaks at 170.7 ppm (C=O), various signals between 125.3 and 137.1 ppm for the aromatic ring, and upfield signals for the alkyl groups (e.g., 18.7, 13.9, 12.8 ppm). rsc.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) of this compound
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. libretexts.org High-resolution mass spectrometry (HRMS) further provides the exact molecular formula.
For this compound (C₁₀H₁₃NO), the nominal molecular weight is 163 g/mol . HRMS can determine its exact mass with high precision, calculated to be 163.099714038 Da. nih.gov This level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass.
When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the molecule undergoes predictable fragmentation. nih.govchemguide.co.uk The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 163. Key fragment ions for this compound have been identified. nih.gov
Table 1: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 163 | [C₁₀H₁₃NO]⁺ | Molecular Ion ([M]⁺) |
| 119 | [C₈H₇O]⁺ | Base Peak, likely from cleavage of the N-ethyl group, forming the stable 2-methylbenzoyl cation. |
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the strong carbonyl (C=O) stretching vibration of the amide group, typically found in the 1630-1680 cm⁻¹ region. masterorganicchemistry.commdpi.com Other significant bands include the N-H stretching vibration (for secondary amides, a single peak around 3300 cm⁻¹) and C-H stretching vibrations from the aromatic ring (>3000 cm⁻¹) and the alkyl groups (<3000 cm⁻¹). masterorganicchemistry.com Aromatic C=C stretching bands are also expected in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing non-polar bonds and aromatic ring systems. nih.gov For this compound, strong Raman signals are expected for the aromatic ring breathing modes. aip.org Studies on the parent compound, benzamide (B126), show characteristic Raman bands corresponding to benzene ring C=C stretching, ring trigonal bending, and Ph-C=O stretching. aip.org Similar vibrational modes would be expected for this compound, providing a detailed fingerprint for identification.
Advanced Chromatographic Separations for this compound
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques for Purity Assessment of this compound
Both GC and LC are powerful methods for assessing the purity of this compound.
Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for analyzing this compound. The compound's retention behavior is characterized by its Kovats Retention Index (RI), which is a normalized measure of its elution time. The experimental Kovats RI for this compound on a semi-standard non-polar column is reported as 1512, which can be used for its identification in complex mixtures. nih.gov
Table 2: Gas Chromatography Retention Data for an Isomer of this compound
| Compound | Column Type | Kovats Retention Index (RI) |
|---|---|---|
| N-Ethyl-N-methyl-benzamide | Standard non-polar | 1439.62, 1459.87 |
| N-Ethyl-N-methyl-benzamide | Semi-standard non-polar | 1461.71, 1482.2 |
| N-Ethyl-N-methyl-benzamide | Standard polar | 2370.92, 2391.82, 2412.54 |
Note: This data is for the isomer N-Ethyl-N-methyl-benzamide and is provided for context. nih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. A typical method would involve reverse-phase chromatography using a C18 or Phenyl-Hexyl column. sielc.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid to ensure good peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound will absorb UV light.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide the highest level of analytical detail. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. As the separated this compound elutes from the GC column, it is directly introduced into the mass spectrometer. This allows for positive identification based on both its retention time and its unique mass spectrum, as detailed in section 6.1.2. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in complex matrices. After separation by LC, the compound is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 164) is selected, fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and is the gold standard for quantitative analysis of trace-level impurities.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N,N-Diethyl-2-methyl-benzamide |
| Benzamide |
| Acetonitrile |
| Methanol |
X-ray Crystallography and Solid-State Characterization of this compound
The solid-state properties of a chemical compound are fundamental to its behavior and application. While specific single-crystal X-ray diffraction data for this compound are not widely available in the surveyed scientific literature, its solid-state characterization would typically be accomplished using a suite of established analytical techniques. These methods elucidate the material's crystalline nature, thermal stability, and polymorphic forms.
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this technique would reveal critical information such as bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding or van der Waals forces). This data is essential for understanding the molecule's conformation in the solid state and how molecules pack together to form the crystal lattice.
In the absence of single-crystal data, Powder X-ray Diffraction (PXRD) serves as a valuable tool. PXRD provides a characteristic "fingerprint" of a crystalline solid, which can be used for identification, to assess purity, and to distinguish between different crystalline forms (polymorphs).
Other thermal analysis techniques are indispensable for a comprehensive solid-state characterization:
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to identify phase transitions or polymorphic transformations.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess the thermal stability of the compound and to identify the temperature at which it begins to decompose.
Together, these methods provide a thorough profile of the solid-state properties of this compound, which is vital for quality control and understanding its physical characteristics.
Quantitative Determination of this compound in Non-Biological Matrices
The accurate quantification of this compound in non-biological samples, such as environmental matrices (water, soil) or in chemical formulations, is critical for quality control and environmental monitoring. While specific validated methods for this particular analyte are not extensively documented, standard chromatographic techniques used for analogous aromatic amides are directly applicable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for such analyses.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with an Ultraviolet (UV) detector, is a robust method for quantifying aromatic compounds like this compound. The benzamide functional group contains a chromophore that absorbs UV light, making it readily detectable. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The method's parameters, such as mobile phase composition and flow rate, would be optimized to achieve a sharp peak with a stable retention time, ensuring accurate and reproducible quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For more complex matrices or when higher sensitivity and selectivity are required, GC-MS is the preferred method. This technique separates the analyte from other components in the sample based on its volatility and polarity, and the mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern. This dual-level identification significantly reduces the likelihood of interference from other compounds in the matrix. The selection of an appropriate capillary column and temperature program is crucial for achieving good chromatographic separation.
The table below outlines typical parameters for a quantitative HPLC-UV method, which could be developed and validated for the determination of this compound in a non-biological matrix like a water sample.
Table 1: Representative HPLC-UV Method Parameters for Quantification
| Parameter | Value/Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis Spectrophotometer |
| Wavelength | ~220 nm |
| Column Temperature | 30 °C |
Validation of such a method would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and fit for purpose.
Environmental Fate and Degradation Pathways of 2 Ethyl N Methylbenzamide
Abiotic Transformation Processes of 2-Ethyl-N-methylbenzamide in Environmental Compartments
Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of microorganisms. For this compound, the primary abiotic degradation pathways are photolysis and hydrolysis.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly sunlight. Aromatic amides, such as this compound, can undergo photolysis, although the efficiency of this process is dependent on the specific chemical structure and environmental conditions.
Detailed research on the photolytic degradation of this compound is not extensively available. However, studies on similar aromatic amides indicate that they can undergo a photo-Fries type rearrangement, which involves the cleavage of the N-C(=O) bond. researchgate.net This type of reaction is generally considered a minor pathway for aryl amides under natural sunlight conditions. researchgate.net The presence of electron-withdrawing or donating groups on the phenyl ring can significantly influence the light absorption properties and the efficiency of photolytic cleavage. researchgate.net For fully aromatic amides, photolysis can yield products such as aminobenzophenones. cdnsciencepub.com In the presence of oxygen, other products like benzoic acid can be formed from the free radical fragments that escape the solvent cage. cdnsciencepub.com The solvent polarity has also been shown to affect the quantum yield of photolysis products for some aromatic amides. cdnsciencepub.com
It is plausible that this compound undergoes similar photolytic processes, leading to the cleavage of the amide bond and subsequent formation of various degradation products. However, without specific experimental data, the exact photoproducts and degradation rates under environmental conditions remain to be determined.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. researchgate.netlibretexts.org
The rate of hydrolysis of benzamides is influenced by the pH of the surrounding medium. researchgate.net In acidic conditions, the hydrolysis of benzamide (B126) typically yields a carboxylic acid (benzoic acid) and an ammonium (B1175870) salt. libretexts.org Under basic or alkaline conditions, the products are a salt of the carboxylic acid (benzoate) and an amine. libretexts.orgacs.org The substitution on the nitrogen atom of the amide can affect the rate of hydrolysis. researchgate.net For instance, tertiary amides are generally more resistant to cleavage than primary and secondary amides. arkat-usa.org
Table 1: General Hydrolysis Products of Benzamides
| Conditions | Reactants | Products |
|---|---|---|
| Acidic | Benzamide + H₂O + Acid | Benzoic acid + Ammonium salt |
Biotic Degradation Mechanisms of this compound by Microorganisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.
The microbial metabolism of this compound is not well-documented. However, research on the biodegradation of other N-substituted benzamides suggests that it is likely susceptible to microbial degradation. For example, some N-methylated benzamides have been shown to be biodegradable under anaerobic conditions, both in sulfate-reducing and methanogenic environments. osti.gov The structure of the substituent groups on the nitrogen atom can influence the rate and extent of biodegradation. osti.gov
Bacterial degradation of aromatic amines, a related class of compounds, often begins with oxidation of the aromatic ring by enzymes such as dioxygenases. nih.gov This initial step makes the ring more susceptible to cleavage and further degradation through established metabolic pathways, such as the catechol pathway. nih.gov It is possible that microorganisms in soil and water can utilize this compound as a source of carbon and nitrogen, leading to its mineralization. nih.gov The degradation of aromatic compounds by bacteria involves complex enzymatic pathways that break down the stable aromatic ring into simpler molecules that can enter central metabolic cycles. nih.govresearchgate.netunesp.br
Specific biodegradation products of this compound have not been reported in the scientific literature. However, based on studies of similar compounds, a likely initial step in its metabolism is the hydroxylation of the N-methyl group. The metabolic conversion of N-methylbenzamides has been shown to produce N-(hydroxymethyl) compounds as major metabolites. nih.gov This initial oxidative step is a common detoxification pathway for xenobiotics.
Following this initial hydroxylation, further degradation could involve the cleavage of the amide bond, leading to the formation of 2-ethylbenzoic acid and methylamine (B109427). The aromatic ring of 2-ethylbenzoic acid would then likely be further degraded through pathways common for aromatic carboxylic acids. The ultimate biodegradation products would be carbon dioxide, water, and inorganic nitrogen.
Table 2: Plausible Initial Biodegradation Metabolites of N-Substituted Benzamides
| Parent Compound | Potential Initial Metabolite |
|---|---|
| N-methylbenzamide | N-(hydroxymethyl)benzamide nih.gov |
Environmental Monitoring and Fate Modeling of this compound
Environmental monitoring involves the detection and quantification of chemical compounds in various environmental matrices such as water, soil, and air. usgs.gov The analysis of organic micropollutants like this compound in environmental samples typically requires sophisticated analytical techniques. nih.gov These methods often involve sample extraction and concentration, followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). env.go.jpnih.govepa.gov
Currently, there is a lack of published data on the environmental concentrations of this compound. Therefore, its occurrence and distribution in the environment are largely unknown.
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models consider the physicochemical properties of the compound and various environmental parameters to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates. Due to the lack of specific environmental data for this compound, fate modeling would rely on estimated properties and data from structurally similar compounds. Such modeling could provide preliminary assessments of its potential to persist or bioaccumulate in the environment.
Occurrence and Distribution of this compound in Non-Biological Environmental Samples
A thorough review of scientific literature reveals a notable absence of studies monitoring the occurrence and distribution of this compound in non-biological environmental matrices. Consequently, there is no available data on measured concentrations of this compound in samples such as surface water, groundwater, soil, or sediment. The lack of monitoring data prevents a quantitative assessment of its prevalence and distribution in the environment.
While direct environmental measurements are not available, the potential environmental distribution of a chemical can be inferred from its physicochemical properties. These properties are critical inputs for predictive environmental fate models. Key physicochemical properties for this compound have been calculated and are presented in Table 1.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H13NO | nih.gov |
| Molecular Weight | 163.22 g/mol | nih.gov |
| XLogP3 | 1.3 | nih.gov |
| Topological Polar Surface Area | 29.1 Ų | nih.gov |
| Freely Rotatable Bond Count | 2 | nih.gov |
The octanol-water partition coefficient (XLogP3) of 1.3 suggests a relatively low potential for bioaccumulation and sorption to organic matter in soil and sediment. nih.gov The topological polar surface area (TPSA) of 29.1 Ų indicates moderate polarity, which would influence its solubility in water and its interaction with environmental surfaces. nih.gov
Predictive Models for Environmental Transport and Persistence of this compound
In the absence of empirical data on the environmental fate of this compound, predictive models are essential tools for estimating its transport and persistence. These models utilize the physicochemical properties of a substance to forecast its behavior in various environmental compartments. up.ptresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models:
QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its environmental fate. archivepp.comnih.gov For substituted benzamides and other benzene (B151609) derivatives, QSAR models have been developed to predict parameters such as biodegradability, soil sorption, and atmospheric degradation. nih.gov These models would use descriptors derived from the molecular structure of this compound, such as its topological indices and quantum chemical parameters, to estimate its persistence. For instance, QSAR models for the chronic toxicity of substituted benzenes to aquatic organisms like Daphnia magna have been developed, which could provide insights into potential ecological risks. nih.gov
Mass Balance and Multimedia Fate Models:
These models simulate the distribution of a chemical throughout the environment by considering various compartments (e.g., air, water, soil, sediment) and the processes that govern its movement and degradation. up.ptresearchgate.net Key inputs for these models include the physicochemical properties listed in Table 1, such as water solubility, vapor pressure, and the octanol-water partition coefficient. By inputting these values for this compound, a multimedia fate model could predict its likely environmental distribution. For example, a lower octanol-water partition coefficient would suggest a greater tendency to remain in the water column rather than partitioning to sediment. nih.gov
The process for building a mass balance model involves defining the environmental system, quantifying emissions, and describing transport and transformation processes mathematically. up.pt While specific models for this compound have not been developed, the framework of these general models allows for an estimation of its environmental behavior. Challenges in environmental modeling include accurately parameterizing partition coefficients for various environmental conditions and incorporating ecological realism into exposure predictions. rsc.org
Structure Property Relationships and Design Principles for 2 Ethyl N Methylbenzamide Derivatives
Influence of Substituent Effects on the Reactivity and Chemical Behavior of 2-Ethyl-N-methylbenzamide Analogues
The reactivity and chemical behavior of this compound and its analogues are significantly influenced by the electronic and steric effects of substituents on the aromatic ring. The ethyl group at the ortho (2-position) and the N-methyl group on the amide nitrogen introduce distinct steric and electronic characteristics that govern the molecule's interactions and reaction pathways.
Steric Effects: The primary influence of the 2-ethyl group is steric hindrance. This bulkiness around the amide functionality can impede the approach of reagents, thereby slowing down reactions that involve direct attack at the carbonyl carbon or the amide nitrogen. For instance, in reactions such as hydrolysis or nucleophilic acyl substitution, the ethyl group can sterically shield the reaction center. This steric effect is also likely to influence the preferred conformation of the molecule, potentially forcing the amide group out of the plane of the benzene (B151609) ring. Such a conformational change would disrupt π-electron delocalization between the aromatic ring and the carbonyl group, which in turn affects the reactivity of the ring in electrophilic aromatic substitution reactions.
A summary of the expected influence of various substituents on the reactivity of the this compound scaffold is presented in the table below.
| Substituent Position | Substituent Type | Expected Effect on Electrophilic Aromatic Substitution Reactivity |
| 3-position | Electron-Donating Group (e.g., -OCH₃) | Increased reactivity |
| 3-position | Electron-Withdrawing Group (e.g., -NO₂) | Decreased reactivity |
| 4-position | Electron-Donating Group (e.g., -CH₃) | Increased reactivity |
| 4-position | Electron-Withdrawing Group (e.g., -Cl) | Decreased reactivity |
| 5-position | Electron-Donating Group (e.g., -OH) | Increased reactivity |
| 5-position | Electron-Withdrawing Group (e.g., -CN) | Decreased reactivity |
| 6-position | Any substituent | Significant increase in steric hindrance around the amide |
Correlation of Molecular Structure with Non-Biological Performance Metrics (e.g., catalytic activity, material properties)
While extensive research on the non-biological applications of this compound is not widely documented, general principles suggest its potential utility based on the benzamide (B126) scaffold. N-methylbenzamide, a closely related compound, has been explored for its role as a catalyst and in the development of polymers. researchgate.net
Catalytic Activity: The amide functionality in this compound can potentially act as a ligand for metal catalysts or participate in organocatalysis. The presence of the 2-ethyl group could influence the catalytic performance in several ways. The steric bulk might create a specific chiral environment around a coordinated metal center, which could be beneficial for asymmetric catalysis. Conversely, this steric hindrance could also block the active site and reduce catalytic efficiency. The electronic properties of the aromatic ring, modulated by other substituents, could also affect the catalytic activity by influencing the electron density at the coordinating amide group. For instance, electron-donating groups could enhance the Lewis basicity of the carbonyl oxygen, making it a better ligand for metal cations.
Due to the limited specific data, the following table provides a hypothetical correlation based on general chemical principles.
| Structural Feature | Potential Impact on Non-Biological Performance |
| 2-Ethyl Group (Steric Hindrance) | May create selectivity in catalytic applications; could disrupt polymer chain packing, affecting material density and melting point. |
| N-Methyl Group | Reduces hydrogen bonding capability compared to a primary amide, potentially increasing solubility and lowering melting point of derived materials. |
| Aromatic Ring | Can be functionalized to tune electronic properties, which could modulate catalytic activity or the optical/electronic properties of materials. |
| Amide Carbonyl Group | Acts as a potential coordination site for metal catalysts; participates in hydrogen bonding, influencing material properties. |
Rational Design Principles for Modulating this compound’s Chemical Activity
The chemical activity of this compound can be systematically modulated through rational design strategies focusing on steric and electronic modifications.
Modulating Steric Hindrance: The steric environment around the amide bond is a key determinant of its reactivity.
Varying the 2-Alkyl Group: Replacing the 2-ethyl group with smaller (e.g., methyl) or larger (e.g., isopropyl, tert-butyl) alkyl groups would systematically alter the degree of steric hindrance. Increasing the bulk would further decrease the rate of reactions at the amide center, while decreasing it would enhance accessibility.
Modifying the N-Alkyl Group: Similarly, changing the N-methyl group to a larger alkyl substituent (e.g., N-ethyl, N-isopropyl) would increase steric congestion around the nitrogen and carbonyl, influencing both the reactivity and the rotational barrier of the C-N bond.
Tuning Electronic Properties: The electronic nature of the aromatic ring can be precisely controlled by introducing substituents with different electronic effects.
Introducing Electron-Donating Groups (EDGs): Placing EDGs (e.g., -OCH₃, -NH₂) at the 4- or 5-positions would increase the electron density of the ring, making it more reactive towards electrophiles. This would also increase the Lewis basicity of the carbonyl oxygen.
Introducing Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CN, -CF₃) on the ring would decrease its electron density, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic aromatic substitution under certain conditions. These groups would also decrease the basicity of the carbonyl oxygen.
A systematic approach to designing derivatives with tailored chemical activity would involve creating a matrix of analogues with varying substituents at different positions to establish clear structure-activity relationships.
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Applications for this compound Scaffolds
Chemoinformatics and QSPR modeling are powerful computational tools for predicting the properties of molecules based on their structure, which can accelerate the design of new compounds with desired characteristics. nih.gov
Chemoinformatics Approaches: For the this compound scaffold, chemoinformatic methods can be employed to generate and analyze virtual libraries of derivatives. By systematically varying substituents on the aromatic ring and on the amide nitrogen, large datasets of virtual compounds can be created. For each of these virtual molecules, a wide range of molecular descriptors can be calculated, including:
Topological descriptors: Quantify molecular branching and connectivity.
Electronic descriptors: Describe the electronic environment, such as partial charges and orbital energies.
Steric descriptors: Represent the three-dimensional shape and size of the molecule.
Quantum chemical descriptors: Provide detailed information on electronic structure and reactivity.
These libraries can then be used for virtual screening to identify candidates with specific predicted properties, such as high catalytic activity or desirable material characteristics, before undertaking their actual synthesis.
QSPR Modeling: QSPR models aim to establish a mathematical relationship between the calculated molecular descriptors and an experimentally determined property. For the this compound scaffold, a QSPR study could be designed to predict properties like:
Reactivity: For instance, the rate constant of a specific reaction.
Catalytic Performance: Such as the turnover number or enantiomeric excess in a catalyzed reaction.
Material Properties: Including melting point, solubility, or thermal stability.
To develop a robust QSPR model, a training set of this compound analogues with known experimental data for the property of interest is required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build the predictive model. The predictive power of the model would be assessed using a separate test set of compounds.
The following table outlines key molecular descriptors that would be relevant for a QSPR study on this compound derivatives.
| Descriptor Type | Example Descriptors | Relevance to Chemical Properties |
| Electronic | Hammett constants (σ), HOMO/LUMO energies, Mulliken charges | Predicts reactivity in polar reactions, coordination ability. |
| Steric | Molar refractivity (MR), Taft steric parameter (Es), van der Waals volume | Correlates with reaction rates influenced by steric hindrance, affects material packing. |
| Topological | Wiener index, Kier & Hall connectivity indices | Relates to overall molecular size and shape, can influence intermolecular forces. |
| Thermodynamic | Heat of formation, Gibbs free energy | Provides insights into the stability and reactivity of the compounds. |
By applying these computational approaches, the design of novel this compound derivatives with tailored chemical properties for specific non-biological applications can be significantly streamlined.
Historical and Emerging Research Trends in 2 Ethyl N Methylbenzamide Studies
Historical Context of 2-Ethyl-N-methylbenzamide Discovery and Early Academic Investigations
The synthesis of N-substituted benzamides, in general, dates back to the foundational period of modern organic chemistry. The acylation of amines with acid chlorides or anhydrides, a fundamental reaction for creating amides, has been a well-established method since the 19th century. ncert.nic.in It is highly probable that this compound was first synthesized through the reaction of 2-ethylbenzoyl chloride with N-methylamine or a similar straightforward amidation reaction.
Early academic investigations into such compounds were likely driven by a fundamental interest in understanding the structure, reactivity, and properties of amides. These studies would have focused on aspects such as reaction kinetics, spectroscopic characterization (initially UV-Vis and IR spectroscopy, later NMR and mass spectrometry), and the influence of substituents on the benzene (B151609) ring and the amide nitrogen on the compound's physical and chemical characteristics.
Evolution of Research Paradigms in this compound Chemistry
The research paradigms in the chemistry of this compound and related N-substituted benzamides have evolved significantly over time, mirroring the advancements in chemical sciences.
Early Focus on Synthesis and Basic Characterization: Initial research was predominantly centered on the development of synthetic methodologies and the basic characterization of the resulting compounds. The primary goal was often to simply create and identify new molecules.
Shift towards Mechanistic and Structure-Activity Relationship (SAR) Studies: As analytical techniques became more sophisticated, the focus shifted towards understanding the mechanisms of reactions involving benzamides and exploring the relationship between their chemical structure and biological or material properties. nih.gov For instance, studies began to investigate how the presence of the ethyl group at the ortho position and the methyl group on the nitrogen atom of this compound would influence its conformation and reactivity.
Emergence of Computational Chemistry: The advent of computational chemistry provided powerful tools for predicting the properties and behavior of molecules like this compound. Molecular modeling and docking studies have become instrumental in understanding potential interactions with biological targets. researchgate.net
Focus on Sustainable and Efficient Synthesis: In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. mdpi.com
Identification of Knowledge Gaps and Untapped Research Avenues for this compound
Despite the long history of research into N-substituted benzamides, there are still significant knowledge gaps and untapped research avenues for this compound.
Limited Biological Activity Data: While many N-substituted benzamides have been investigated for their biological activities, there is a scarcity of publicly available data specifically on the pharmacological profile of this compound. Its potential as an active pharmaceutical ingredient remains largely unexplored.
Material Science Applications: The potential of this compound as a building block for novel polymers or functional materials has not been extensively investigated. Its structural features could impart unique properties to such materials. chemicalbook.com
Detailed Mechanistic Studies: While general reaction mechanisms for benzamide (B126) synthesis are well-understood, detailed mechanistic studies on reactions specifically involving this compound, particularly those catalyzed by transition metals, are lacking.
| Research Area | Specific Knowledge Gap | Potential Impact of Addressing the Gap |
|---|---|---|
| Pharmacology | Lack of comprehensive screening for biological activity. | Discovery of new therapeutic agents. |
| Material Science | Unexplored potential as a monomer or material precursor. | Development of novel polymers with unique properties. |
| Catalysis | Limited understanding of its role and reactivity in catalytic cycles. | Advancement of more efficient and selective synthetic methods. |
Future Directions and Interdisciplinary Opportunities for this compound Research
The future of research on this compound is likely to be interdisciplinary, bridging chemistry, biology, and material science.
High-Throughput Screening for Biological Activity: A systematic investigation of the biological properties of this compound through high-throughput screening could reveal unexpected therapeutic potential.
Development of Novel Catalytic Systems: Exploring the use of this compound as a ligand or substrate in novel catalytic systems could lead to the discovery of new chemical transformations.
Computational Design of Functional Materials: Computational modeling can be employed to predict the properties of polymers and other materials derived from this compound, guiding the synthesis of materials with desired functionalities.
Biocatalysis: The use of enzymes to synthesize or modify this compound could offer a more sustainable and selective alternative to traditional chemical methods.
Conclusion: Synthesizing Academic Insights on 2 Ethyl N Methylbenzamide
Summary of Key Academic Contributions and Significant Findings on 2-Ethyl-N-methylbenzamide
Academic research on this compound has primarily centered on its synthesis, characterization, and utility as a chemical building block. A pivotal contribution to the field is the development of a novel synthetic protocol for ortho-alkylated secondary benzamides, including this compound. A significant finding is the successful synthesis of this compound through an iodide/nickel co-catalyzed, manganese-mediated denitrogenative cross-electrophile coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates. researchgate.netmdpi.comacs.org This method provides an efficient route to access sterically hindered benzamides, a class of molecules that can be challenging to synthesize via traditional methods. researchgate.netmdpi.comacs.org
The reaction proceeds by coupling N-methyl benzotriazinone with ethyl tosylate or ethyl mesylate, demonstrating the versatility of the catalytic system. researchgate.netacs.org This synthetic advancement is noteworthy for its use of readily available starting materials and its tolerance of non-anhydrous conditions, which enhances its practical applicability in a laboratory setting. researchgate.netmdpi.com The successful synthesis has been reported with yields up to 90%, highlighting the efficiency of this methodology. researchgate.netacs.org
Following its synthesis, the compound has been thoroughly characterized, and its structural properties have been confirmed using modern analytical techniques. This foundational work has established a reliable method for producing this compound, thereby enabling its use in further chemical exploration.
| Property | Value |
| Physical State | White solid |
| Melting Point | 92–93 °C |
Table 1: Physical Properties of this compound researchgate.netacs.org
| Technique | Key Data Points |
| ¹H NMR (400 MHz, CDCl₃) | δ(ppm): 7.34–7.23 (m, 3H), 7.18–7.15 (t, J = 7.2 Hz, 1H), 5.96 (s, 1H), 2.94 (d, J = 4.8 Hz, 3H), 2.77 (q, J = 7.6 Hz, 2H), 1.21 (t, J = 7.6 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ(ppm): 171.1, 142.1, 136.3, 129.7, 129.2, 126.7, 125.6, 26.4, 26.3, 15.7 |
Table 2: Spectroscopic Data for this compound researchgate.netacs.org
Beyond its synthesis, the academic significance of this compound is underscored by its appearance in patent literature as a key intermediate in the development of potential therapeutic agents. It has been cited in the synthesis of compounds designed as inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase and as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immuno-oncology. researchgate.netresearchgate.netwikipedia.orgacs.org These applications, though not yet fully realized in clinical settings, represent a significant finding, positioning this compound as a valuable scaffold in medicinal chemistry research.
Broader Implications of this compound Research for Fundamental Chemical Sciences
The research surrounding this compound has broader implications for the fundamental chemical sciences, particularly in the domain of synthetic organic chemistry. The development of its synthesis via denitrogenative cross-electrophile coupling contributes to the growing toolkit of reactions that enable the formation of carbon-carbon bonds, a central endeavor in chemical synthesis. acs.org This type of reaction is significant because it avoids the need for pre-formed organometallic reagents, which can be sensitive or difficult to prepare, thus offering a more direct and efficient pathway to complex molecules. acs.org
The successful synthesis of an ortho-substituted benzamide (B126) like this compound is particularly relevant. The ortho-alkylation of aromatic rings is a persistent challenge in organic synthesis due to potential steric hindrance. The demonstration that this catalytic system can efficiently generate such structures opens up new avenues for the synthesis of a wide range of sterically congested molecules. This has implications for the design and synthesis of new pharmaceuticals, agrochemicals, and materials where precise control over molecular architecture is paramount. The benzamide functional group itself is a common motif in many biologically active compounds, and methods to modify its structure, especially at the sterically hindered ortho position, are of high value. mdpi.comnih.gov
Furthermore, the study of such reactions provides deeper insights into reaction mechanisms, catalysis, and the reactivity of different functional groups. Understanding how the nickel catalyst, manganese reductant, and iodide co-catalyst work in concert to achieve the desired transformation informs the future design of new and improved catalytic systems. researchgate.netmdpi.comacs.org This contributes to the fundamental knowledge base of organometallic chemistry and catalysis.
Concluding Remarks on the Enduring Academic Significance and Research Potential of this compound
The enduring academic significance of research on this compound and related compounds lies in its potential to facilitate the discovery of new bioactive molecules. As demonstrated by its use as an intermediate in patent literature, the ortho-ethylbenzamide scaffold is of interest in medicinal chemistry. Future research is likely to see the application of this and similar synthetic methods to create libraries of related compounds for biological screening. The exploration of new catalysts and reaction conditions could further enhance the efficiency and scope of the synthesis, making such compounds even more accessible.
The research potential of this compound extends to its use as a molecular probe to study structure-activity relationships in biological systems. By incorporating this and similar fragments into larger molecules, chemists can systematically investigate how steric and electronic properties influence biological activity. Therefore, while the direct applications of this compound itself are still emerging, its role as a key synthetic intermediate and as a case study in advanced organic synthesis ensures its continued relevance and research potential in the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
